Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including asymmetric synthesis, and employs methods such as the Pauson-Khand reaction for constructing bicyclic amino acids (Markus Guenter & H. Gais, 2003). These synthetic approaches are crucial for developing compounds with specific functionalities and characteristics, highlighting the importance of precise reaction conditions and catalysts in achieving desired outcomes.
Molecular Structure Analysis
Research on the molecular structure of sulfamic acid derivatives emphasizes the role of crystallography in understanding compound configurations. For instance, studies have detailed the crystal structures of various sulfamates, revealing insights into their conformation and intermolecular interactions (M. Kubicki & P. W. Codding, 2001). Such analyses are pivotal for predicting the behavior and reactivity of these compounds.
Chemical Reactions and Properties
Sulfamic acid derivatives engage in a range of chemical reactions, including hydrolysis and thiocyanation. For example, the hydrolysis of phenylsulfamate esters has been observed to proceed via an associative S(N)2(S) mechanism, leading to the formation of sulfamic acid and phenol as products (W. Spillane et al., 2011). This reaction pathway highlights the nucleophilic character of water in cleaving the S-O bond.
Scientific Research Applications
Mechanisms of Ester Hydrolysis
Research reveals that sulfamic acid derivatives, such as sulfamate esters, undergo hydrolysis by associative and dissociative mechanisms. In an acidic medium, an associative S(N)2(S) mechanism with water as the nucleophile leads to the cleavage of the S-O bond and formation of sulfamic acid and phenol. In alkaline conditions, a dissociative E1cB route is followed, resulting in N-sulfonylamine as an intermediate, eventually leading to sulfamic acid (Spillane et al., 2011).
Catalytic Esterification
Sulfamic acid has been utilized as an efficient catalyst for the synthesis of fatty acid methyl and ethyl esters (FAEEs and FAMEs), demonstrating its potential in green methodologies for ester synthesis (D’Oca et al., 2012).
Synthesis of Alkyl Esters
Alkyl esters of sulfamoylbenzoic acid were synthesized through the alcoholysis reaction of nitrosaccharin in alcohol, with subsequent reduction using hydrogen and palladium-on-carbon catalyst. These compounds have shown significant anticonvulsant activity (Hamor & Janfaza, 1963).
Therapeutic Applications
Sulfamic acid derivatives have found applications in medicinal chemistry for designing pharmacological agents. For example, sulfamate inhibitors of aminoacyl-tRNA synthetases have been reported as a new class of antibiotics (Winum et al., 2004).
Esterification with Cyclic Olefins
Sulfamic acid has been used as a catalyst for the esterification of cyclic olefins with aliphatic acids, demonstrating good conversion and selectivity, and can be recycled and reused (Wang et al., 2004).
properties
IUPAC Name |
[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBODHUVGZPZRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171874 | |
Record name | DU-14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester | |
CAS RN |
186303-55-9 | |
Record name | (p-O-Sulfamoyl)-N-tetradecanoyltyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DU-14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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